2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde
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Overview
Description
2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde consists of a five-membered pyrrolidine ring attached to a benzaldehyde group via an ethoxy linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyrrolidine Derivatives
Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Pyrrolidine as Ligands and Organocatalysts
Moreover, pyrrolidine and its derivatives are used widely as ligands for transition metals, organocatalysts, and effective chiral controllers in asymmetric synthesis .
Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde
4-(pyrrolidin-1-ylmethyl)benzaldehyde is a key intermediate for anti-breast cancer, lymphoma, and colon cancer .
Safety And Hazards
Future Directions
The future directions for research on 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
2-ethoxy-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13-9-12(6-5-11(13)10-15)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRKGHTUBSKKLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde |
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